Methyl 3-iodoquinoline-7-carboxylate
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Overview
Description
Methyl 3-iodoquinoline-7-carboxylate is a quinoline derivative, a class of heterocyclic aromatic organic compounds Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-iodoquinoline-7-carboxylate typically involves the iodination of quinoline derivatives. One common method includes the reaction of 3-iodoaniline with diethyl ethoxymethylenemalonate, followed by cyclization and esterification to yield the desired product . The reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and catalysts such as tin(II) chloride (SnCl2) and sodium acetate (NaOAc) .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, are also being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: Methyl 3-iodoquinoline-7-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The quinoline ring can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydride (NaH) and alkyl halides are commonly used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various alkylated or arylated quinoline derivatives, while oxidation and reduction reactions can produce quinoline N-oxides or reduced quinoline derivatives .
Scientific Research Applications
Methyl 3-iodoquinoline-7-carboxylate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of methyl 3-iodoquinoline-7-carboxylate involves its interaction with specific molecular targets and pathways. The quinoline ring can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit enzymes involved in critical biological processes, such as topoisomerases and kinases . These interactions make it a valuable tool in the study of cellular mechanisms and the development of therapeutic agents .
Comparison with Similar Compounds
Quinoline: The parent compound of methyl 3-iodoquinoline-7-carboxylate, known for its antimalarial properties.
Isoquinoline: A structural isomer of quinoline with similar biological activities.
Quinoxaline: Another nitrogen-containing heterocycle with diverse applications in medicinal chemistry.
Uniqueness: this compound is unique due to the presence of the iodine atom, which enhances its reactivity and allows for further functionalization. This makes it a versatile intermediate in the synthesis of more complex molecules .
Properties
Molecular Formula |
C11H8INO2 |
---|---|
Molecular Weight |
313.09 g/mol |
IUPAC Name |
methyl 3-iodoquinoline-7-carboxylate |
InChI |
InChI=1S/C11H8INO2/c1-15-11(14)8-3-2-7-4-9(12)6-13-10(7)5-8/h2-6H,1H3 |
InChI Key |
IKXOVIPSFUFPGH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=NC=C(C=C2C=C1)I |
Origin of Product |
United States |
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